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5-Ethynyl-2'-deoxyuridine -

5-Ethynyl-2'-deoxyuridine

Catalog Number: EVT-8944304
CAS Number:
Molecular Formula: C11H12N2O5
Molecular Weight: 252.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Ethynyl-2'-deoxyuridine is a synthetic nucleoside analog of thymidine, designed primarily for use in molecular biology to study DNA synthesis. It serves as a replacement for 5-Bromo-2'-deoxyuridine, enabling researchers to measure de novo DNA synthesis during the S-phase of the cell cycle. The compound is cell-permeable, allowing it to integrate into replicating DNA, where it can be detected through click chemistry methods, facilitating various applications in cellular and molecular research.

Source and Classification

5-Ethynyl-2'-deoxyuridine is classified as a nucleoside analog and is commercially available from various suppliers, including Jena Bioscience and Thermo Fisher Scientific. It is typically provided in solid form with high purity levels (≥98%) and is soluble in solvents such as dimethyl sulfoxide and phosphate-buffered saline. The compound's molecular formula is C₁₁H₁₂N₂O₅, with a molecular weight of 252.23 g/mol and a CAS number of 61135-33-9 .

Synthesis Analysis

Methods

The synthesis of 5-Ethynyl-2'-deoxyuridine generally involves several key steps that can vary based on the specific protocol used. Common methods include:

  1. Starting Materials: The synthesis typically begins with commercially available deoxyribonucleosides.
  2. Alkyne Functionalization: The introduction of an ethynyl group at the 5-position of the uracil moiety is achieved through various organic reactions, often involving coupling reactions that utilize terminal alkynes.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological applications.

Technical Details

The reaction conditions generally require careful control of temperature and pH to optimize yields and minimize side reactions. Specific reagents such as copper(I) salts may be utilized in subsequent click chemistry applications for detection purposes .

Molecular Structure Analysis

Structure

5-Ethynyl-2'-deoxyuridine features a unique structure characterized by the presence of an ethynyl group at the 5-position of the uracil base. This modification allows it to mimic thymidine while providing additional functional groups for detection.

Structural Data

  • Molecular Formula: C₁₁H₁₂N₂O₅
  • Molecular Weight: 252.23 g/mol
  • CAS Number: 61135-33-9
  • Appearance: White to off-white solid
  • Solubility: Soluble in dimethyl sulfoxide and phosphate-buffered saline .
Chemical Reactions Analysis

Reactions

The primary chemical reaction involving 5-Ethynyl-2'-deoxyuridine is its incorporation into DNA during active synthesis. This process occurs during the S-phase of the cell cycle when DNA polymerases incorporate the compound instead of thymidine.

Technical Details

Detection of incorporated 5-Ethynyl-2'-deoxyuridine is achieved through copper(I)-catalyzed click chemistry, where azide-containing detection reagents react with the ethynyl group to form stable triazole rings. This method circumvents the need for DNA denaturation required in traditional BrdU assays, allowing for more straightforward and reproducible results .

Mechanism of Action

Process

The mechanism of action for 5-Ethynyl-2'-deoxyuridine involves its incorporation into newly synthesized DNA strands during replication. Once integrated, the ethynyl group allows for subsequent labeling through click chemistry, which can be used to visualize or quantify DNA synthesis.

Data

Research has demonstrated that this method provides a fast and sensitive means to study cell proliferation across various biological systems, including cancer research and neurobiology .

Physical and Chemical Properties Analysis

Physical Properties

  • Form: Solid
  • Color: White to off-white
  • Solubility: Soluble in dimethyl sulfoxide up to 200 mM; can be dissolved in water or phosphate-buffered saline with heating .

Chemical Properties

  • Purity: ≥98% (HPLC)
  • Shelf Life: Approximately 12 months when stored at -20 °C under inert gas conditions .
Applications

5-Ethynyl-2'-deoxyuridine has a wide range of scientific applications, including:

  1. DNA Synthesis Monitoring: Used extensively in cell cycle studies to monitor active DNA synthesis.
  2. Cell Proliferation Studies: Facilitates research into cellular processes such as proliferation in cancer cells and neurogenesis.
  3. Fluorescent Labeling: Allows for visualization using fluorescent dyes via click chemistry, enabling high-throughput imaging techniques.
  4. Multiplexing Capabilities: Can be combined with antibody-based assays for simultaneous analysis of multiple cellular targets .
Historical Development and Comparative Context of EdU in DNA Synthesis Monitoring

Evolution from Radiolabeled Thymidine to Non-Radioactive Analogues

The quantification of DNA synthesis in proliferating cells has undergone transformative technological shifts since the mid-20th century. Initially, radiolabeled [³H]-thymidine served as the cornerstone technique for tracking DNA replication. This method relied on the incorporation of tritiated thymidine into nascent DNA strands during the S-phase of the cell cycle, followed by autoradiographic detection. While effective for its time, this approach presented substantial limitations: handling radioactive materials required specialized facilities and safety protocols, detection involved lengthy exposure times (often spanning weeks), and spatial resolution at the cellular level remained suboptimal [1] [3].

The quest for safer, higher-resolution alternatives led to the development of 5-bromo-2'-deoxyuridine (BrdU) in the 1970s. As a non-radioactive thymidine analogue, BrdU replaced the methyl group at the 5-position of the uracil ring with a bromine atom. This structural modification allowed its incorporation into replicating DNA while enabling immunochemical detection using anti-BrdU antibodies. BrdU rapidly became the "gold standard" due to its non-radioactive nature and compatibility with light microscopy [1] [3] [5]. Despite its widespread adoption, BrdU methodology harbored significant drawbacks. Crucially, detection required harsh DNA denaturation steps – typically involving hydrochloric acid treatment or heat – to expose the brominated epitope for antibody binding. These procedures compromised cellular morphology, destroyed many antigenic epitopes for concurrent protein staining, and introduced variability, hindering multiplexed analyses [1] [4] [5]. Furthermore, BrdU exhibited cellular toxicity and its cellular uptake depended on variable nucleoside transporter (NT) expression, complicating comparative studies across different cell types, particularly in cancer research [1]. These limitations spurred the search for next-generation analogues with improved detection chemistries.

Comparative Efficacy of EdU versus BrdU: Methodological Advancements and Limitations

The introduction of 5-Ethynyl-2'-deoxyuridine (EdU) marked a significant leap forward in DNA synthesis monitoring. EdU replaces the 5-methyl group of thymidine with a terminal alkyne (ethynyl) group. Like BrdU, EdU is incorporated into DNA during replication. Its superiority stems from its detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly termed "click chemistry," rather than antibody-based immunodetection [1] [5] [9].

Table 1: Key Methodological Differences Between BrdU and EdU Detection

FeatureBrdU DetectionEdU Detection
Detection PrincipleAntibody binding to BrdU epitopeClick chemistry (Azide-Alkyne reaction)
RequirementDNA denaturation (Acid/Heat)No DNA denaturation
Probe SizeLarge (Antibody + secondary)Small (Fluorescent Azide)
Multiplexing EaseLimited (Epitope damage)High (Preserved antigenicity)
Protocol DurationLengthy (Overnight often required)Rapid (Minutes to ~1 hour)
Spatial ResolutionGoodExcellent
Toxicity ConcernsModerateModerate-High (Dose/Time dependent)

Empirical studies across diverse biological systems have consistently validated EdU's efficacy and advantages:

  • Sensitivity and Specificity: Direct comparisons demonstrate that EdU labels a comparable number of proliferating cells as BrdU when administered at equivalent molar doses. Research in the adult mouse dentate gyrus revealed near-identical counts of EdU-positive and BrdU-positive cells in both control mice and those subjected to voluntary exercise. Crucially, dual-labeling experiments confirmed precise co-localization within the same cells, proving equivalent incorporation during DNA synthesis [3] [5].
  • Preserved Antigenicity and Multiplexing: Eliminating the denaturation step preserves cellular architecture and the antigenicity of proteins. This enables seamless co-staining with antibodies targeting intracellular markers (e.g., Sox2 for neural stem cells, myosin VI/VIIa for hair cells, Ki-67, phospho-histone H3, cyclins) without cross-reactivity issues. This was demonstrated effectively in regenerating avian cochlea, allowing simultaneous detection of EdU-labeled proliferating supporting cells and cell-type-specific markers [4] [5].
  • Protocol Simplicity and Speed: The click chemistry reaction is typically completed within 30-60 minutes, significantly faster than the multi-step, overnight protocols often required for BrdU immunodetection. This streamlines workflows and increases throughput [1] [5] [9].
  • Superior Resolution: The small size of fluorescent azide probes allows deeper penetration and generates sharper signals with lower background noise compared to bulky antibody complexes, enhancing imaging quality, particularly in thick tissue sections or whole mounts [3] [4] [5].

However, EdU is not without limitations:

  • Cytotoxicity: EdU's primary drawback is its time- and dose-dependent cytotoxicity. Upon cellular uptake, EdU is phosphorylated by thymidine kinase. The resulting EdU-5'-monophosphate acts as an inhibitor of thymidylate synthase (TS), a key enzyme in de novo thymidine nucleotide synthesis. This inhibition disrupts nucleotide pools, induces DNA damage (notably interstrand crosslinks), activates DNA damage checkpoints (e.g., Rad3/ATR in fission yeast), and can lead to cell cycle arrest and apoptosis. Consequently, EdU is generally restricted to short-term pulse labeling (hours) at relatively low concentrations (typically 1-50 µM in vitro, 10-200 mg/kg in vivo) [1] [2] [8]. Long-term exposure or high doses significantly impact cell viability and proliferation dynamics, confounding results.
  • Nucleoside Transporter Dependence: Similar to BrdU, EdU uptake relies on the expression of specific nucleoside transporters (NTs) on the cell membrane. Variable NT expression profiles across different cell types (e.g., diverse cancer cell lines) can lead to inconsistent labeling efficiencies, complicating comparative studies [1]. Research is exploring pro-label strategies (e.g., acylated EdU derivatives) to bypass NT dependence via passive diffusion [1].
  • Copper Sensitivity: The CuAAC reaction requires catalytic copper(I), which can be cytotoxic to some sensitive cell types and may generate reactive oxygen species (ROS), potentially affecting certain downstream assays if not carefully optimized [5].

Emergence of Click Chemistry: Paradigm Shift in Nucleic Acid Detection

The adoption of EdU is inextricably linked to the revolutionary application of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to biological detection. This bioorthogonal reaction, a hallmark of "click chemistry," enables the specific, rapid, and efficient covalent coupling between an azide (-N₃) and a terminal alkyne (-C≡CH) in aqueous environments, forming a stable 1,2,3-triazole ring [1] [5] [8].

Table 2: The Copper(I)-Catalyzed Click Chemistry Reaction for EdU Detection

StepComponentRole in EdU DetectionKey Advantage
1EdUIncorporated into DNA during S-phase. Provides Alkyne group.Bioavailable thymidine analogue.
2Fluorescent AzideContains a fluorophore (e.g., Alexa Fluor dyes) linked to an azide.Small molecule probe. Diverse emission wavelengths.
3Copper(I) (Cu⁺)Catalyst. Typically generated in situ (e.g., CuSO₄ + Sodium Ascorbate).Drives rapid, specific cycloaddition.
4Ligand (e.g., TBTA)Stabilizes Cu(I), prevents oxidation, enhances reaction rate/specificity.Reduces required Cu⁺ dose, minimizes cytotoxicity.
Reaction ProductFluorescent Triazole ConjugateCovalently linked to EdU in DNA.Enables direct visualization of DNA synthesis sites.

This mechanism fundamentally transformed nucleic acid detection paradigms:

  • Elimination of Denaturation: The small molecular weight of fluorescent azides allows them to readily diffuse through cellular structures and access the alkyne group of EdU embedded within double-stranded DNA. This bypasses the absolute requirement for harsh denaturation procedures essential for BrdU antibody accessibility [1] [4] [5].
  • Versatility in Detection: The azide probe can carry various detection tags far beyond fluorophores. Biotin azides allow affinity purification of EdU-labeled DNA or cells. Other functional groups enable diverse downstream applications like sequencing or mass spectrometry analysis of newly synthesized DNA [1] [9].
  • Compatibility with Temporal Pulsing: The specificity and bioorthogonality of click chemistry enable sophisticated pulse-chase experiments. Crucially, EdU click chemistry can be combined with BrdU immunodetection in dual-pulse labeling strategies. This allows researchers to track two distinct populations of cells that underwent DNA synthesis at different time points within the same tissue sample, a powerful tool for studying cell fate dynamics [3] [5].
  • Enhanced Quantitative Capabilities: The stoichiometric nature of the click reaction and the direct fluorescent signal offer advantages for quantitative microscopy and flow cytometry, providing more precise measurements of DNA synthesis rates and proliferative fractions compared to antibody-based methods with potential saturation or accessibility issues [1] [5] [9].

The synergy between EdU and CuAAC click chemistry thus represents a significant methodological paradigm shift. It offers unparalleled flexibility, sensitivity, and compatibility for studying cell proliferation across a vast spectrum of biological research – from fundamental cell cycle studies in yeast [2] and neural stem cell dynamics in the brain [3] [5] to cancer cell proliferation assays [1] and tissue regeneration models [4]. While challenges like EdU cytotoxicity and NT dependence persist, driving further innovation (e.g., less cytotoxic analogues like 5-Ethynyl-2'-deoxycytidine (EdC) [6]), the EdU/click chemistry platform remains a cornerstone technique in modern cell biology.

Properties

Product Name

5-Ethynyl-2'-deoxyuridine

IUPAC Name

5-ethynyl-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

InChI

InChI=1S/C11H12N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h1,4,7-9,14-15H,3,5H2,(H,12,16,17)

InChI Key

CDEURGJCGCHYFH-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

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